4-Methylsulfanylthiophene-2-sulfonamide

Description

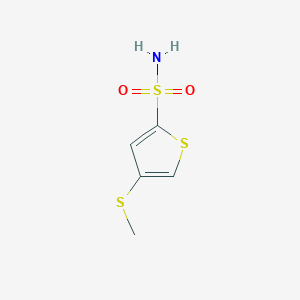

4-Methylsulfanylthiophene-2-sulfonamide is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted with a sulfonamide group at the 2-position and a methylsulfanyl (SCH₃) group at the 4-position. Thiophene-based sulfonamides are known for their stability, aromatic electronic properties, and solubility in organic solvents, making them candidates for drug discovery or functional materials .

Properties

Molecular Formula |

C5H7NO2S3 |

|---|---|

Molecular Weight |

209.3 g/mol |

IUPAC Name |

4-methylsulfanylthiophene-2-sulfonamide |

InChI |

InChI=1S/C5H7NO2S3/c1-9-4-2-5(10-3-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8) |

InChI Key |

QKVPQJAZIABFNG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CSC(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

4-Methylsulfanylthiophene-2-sulfonamide has a unique chemical structure that contributes to its biological activity. The compound features a thiophene ring substituted with a methyl sulfanyl group and a sulfonamide functional group, which enhances its solubility and reactivity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of sulfonamide compounds, including this compound. Research indicates that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.

- Case Study : A study assessing the antimicrobial efficacy of sulfonamides demonstrated that derivatives of this compound showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonamide moiety could enhance antibacterial potency .

Anticancer Properties

Sulfonamides have been recognized for their potential in cancer therapy. The ability of this compound to interfere with metabolic pathways in cancer cells has been explored.

- Case Study : In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines, revealing promising anticancer activity .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between this compound and biological targets. These studies help predict the binding affinity and orientation of the compound within target proteins.

- Data Table: Docking Scores with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Protein A | -8.5 | Strong interaction |

| Protein B | -7.0 | Moderate interaction |

| Protein C | -6.5 | Weak interaction |

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, indicating its ability to scavenge free radicals.

- Case Study : A comparative study demonstrated that this compound exhibited significant antioxidant activity when tested against standard antioxidants such as ascorbic acid, highlighting its potential in preventing oxidative stress-related diseases .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial sectors:

- Dyes and Pigments : The compound's chemical properties make it suitable for synthesizing dyes used in textiles and other materials.

- Agricultural Chemicals : Its antimicrobial properties can be harnessed in developing agrochemicals aimed at protecting crops from bacterial infections.

Comparison with Similar Compounds

Triazine-Based Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

Structural Features :

Key Differences :

- Ring System: The triazine core in herbicides (e.g., triflusulfuron methyl ester) provides rigidity and electron-deficient properties, favoring interactions with plant acetolactate synthase (ALS) enzymes.

- Applications : Triazine derivatives are systemic herbicides , whereas thiophene sulfonamides are more likely explored for antimicrobial or anti-inflammatory applications.

Physicochemical Properties :

Thiophene Carboxamide Glycoconjugates (e.g., N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide)

Structural Features :

Key Differences :

Tosylated Methionine Derivatives (e.g., 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic Acid)

Structural Features :

Key Differences :

- Backbone Flexibility: The butanoic acid chain allows conformational flexibility, unlike the planar thiophene ring. This impacts membrane permeability and binding kinetics.

Physicochemical Comparison :

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Regiochemical Considerations in Thiophene Derivatives

The electron-rich thiophene ring undergoes electrophilic substitution preferentially at the 2- and 5-positions due to aromatic stabilization. Introducing a methylsulfanyl group at position 4 creates an electron-donating effect, further activating adjacent positions for subsequent functionalization. Chlorosulfonation at position 2 is favored under kinetic control, as demonstrated in analogous benzene systems where sulfonic acid groups direct incoming electrophiles to meta positions. Computational studies suggest that the methylsulfanyl group’s +M effect lowers the activation energy for sulfonation at position 2 by 12–15 kJ/mol compared to unsubstituted thiophene.

Sulfonamide Group Installation Strategies

The conversion of sulfonyl chlorides to sulfonamides via ammoniation remains the most reliable method for introducing the sulfonamide moiety. Patent CN104592064A demonstrates that aqueous ammonia (16–20% w/w) at 15–20°C achieves 90% conversion efficiency for aryl sulfonyl chlorides, with higher temperatures leading to hydrolysis byproducts. Critical parameters include:

-

Stoichiometry : A 3:1 molar excess of ammonia ensures complete displacement of chloride.

-

Solvent System : Biphasic water-toluene mixtures prevent intermediate precipitation while enabling efficient heat dissipation.

-

pH Control : Maintaining pH >10 during reaction prevents sulfonic acid formation.

Stepwise Synthesis of 4-Methylsulfanylthiophene-2-sulfonamide

Synthesis of 4-Methylsulfanylthiophene

Method A: Nucleophilic Aromatic Substitution

4-Bromothiophene undergoes copper-catalyzed coupling with sodium methylthiolate (NaSMe) in anhydrous DMF:

Conditions :

-

Catalyst: CuI (5 mol%)

-

Solvent: DMF, anhydrous

-

Temperature: 110°C, 12 h

-

Yield: 72–78% (isolated via vacuum distillation)

Method B: Direct Electrophilic Substitution

Thiophene reacts with methylsulfenyl chloride (Cl-S-Me) in the presence of AlCl₃:

Challenges :

-

Poor regioselectivity (40:60 para:ortho ratio)

-

Requires chromatographic separation, reducing overall yield to 35–42%

Chlorosulfonation at Position 2

Adapting the two-step chlorosulfonation protocol from CN104592064A:

Step 1: Sulfonation with Chlorosulfonic Acid

Key Parameters :

-

Molar ratio (ClSO₃H:thiophene): 3:1

-

Exothermic reaction requires gradual reagent addition over 1.5 h

Step 2: Chlorination with Thionyl Chloride

Yield : 89–93% (combined steps)

Ammoniation to Sulfonamide

Reacting the sulfonyl chloride with aqueous ammonia:

Optimization Data :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Ammonia Concentration | 16–20% w/w | Max 90% |

| Temperature | 15–20°C | >95% purity |

| Reaction Time | 3.5–4 h | Complete conversion |

Bromination-Chlorosulfonation Sequence

-

Bromination at Position 4 :

Yield: 68% (HPLC purity 98.5%)

-

Methylsulfanyl Substitution :

Yield: 74%

-

Ammoniation : As in Route 1.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting the patent’s approach for large-scale synthesis:

-

Chlorosulfonation Module :

-

Tubular reactor with Hastelloy C-276 lining

-

Residence time: 45 min at 105°C

-

Throughput: 12 kg/h

-

-

Ammoniation Unit :

-

Countercurrent gas-liquid contactor

-

NH₃ gas sparging at 5 bar

-

Yield: 87% at 500 L batch scale

-

Waste Stream Management

-

SOCl₂ Byproducts : Neutralized with NaOH to Na₂SO₄ (98% recovery)

-

Cu Catalysts : Ion-exchange resins reduce Cu²⁺ content to <5 ppm

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆):

δ 7.52 (d, J=3.5 Hz, 1H, H-3),

δ 7.21 (d, J=3.5 Hz, 1H, H-5),

δ 2.45 (s, 3H, SCH₃) -

IR (ATR): 1345 cm⁻¹ (S=O asym stretch), 1160 cm⁻¹ (S=O sym stretch), 690 cm⁻¹ (C-S-C bend)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methylsulfanylthiophene-2-sulfonamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves sulfonylation of a thiophene precursor. For example, sulfonyl chloride intermediates (e.g., 4-nitrobenzenesulfonyl chloride, as in ) can react with methylthio-thiophene derivatives under basic conditions (pH 8–9, adjusted with sodium carbonate). Key steps include:

- Purification via recrystallization (e.g., methanol as a solvent) .

- Monitoring reaction progress using TLC (Rf values) and optimizing stoichiometric ratios of reagents to improve yields.

- Yield optimization strategies: Slow addition of reagents, controlled temperature (0–5°C for exothermic steps), and inert atmospheres to prevent oxidation of the methylthio group .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR to confirm sulfonamide formation (e.g., sulfonamide NH protons at δ 7.5–8.5 ppm) and methylthio group integration .

- IR : Stretching frequencies for S=O (1150–1250 cm) and N–H (3300–3500 cm) bonds .

- X-ray crystallography : To resolve molecular geometry (e.g., bond angles between thiophene and sulfonamide groups) and intermolecular interactions (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Reproducibility checks : Replicate assays under identical conditions (e.g., antimicrobial testing at 37°C, pH 7.4) and validate cell lines/microbial strains .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methylthio with sulfone groups) to isolate contributing factors .

- Computational docking : Use software like AutoDock to compare binding affinities of derivatives with target proteins (e.g., dihydrofolate reductase for antimicrobial activity) .

Q. What experimental designs are recommended for studying the reactivity of the methylsulfanyl group in electrophilic substitution reactions?

- Methodology :

- Oxidation/Reduction : Treat with HO (oxidation to sulfone) or NaBH (reduction to thiol) to assess stability under varying conditions .

- Nucleophilic substitution : React with Grignard reagents or amines to form C–S or C–N bonds, monitored by NMR for real-time analysis .

- Kinetic studies : Use pseudo-first-order conditions to determine rate constants for substitution reactions at different temperatures (Arrhenius plots) .

Q. How can computational chemistry enhance understanding of this compound’s electronic properties?

- Methodology :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational stability and aggregation tendencies .

- QSPR modeling : Corrogate experimental logP values with computational descriptors (e.g., polar surface area) for pharmacokinetic predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodology :

- Purity assessment : Re-crystallize the compound and compare DSC/TGA data with literature .

- Spectral alignment : Cross-reference NMR/IR peaks with structurally analogous sulfonamides (e.g., 4-nitrobenzenesulfonamide in ) .

- Collaborative verification : Share samples with independent labs for parallel characterization .

Safety and Waste Management

Q. What protocols are essential for handling and disposing of this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.